![molecular formula C20H17N5O6S2 B3010271 N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351621-29-8](/img/structure/B3010271.png)

N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

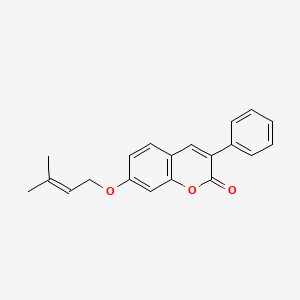

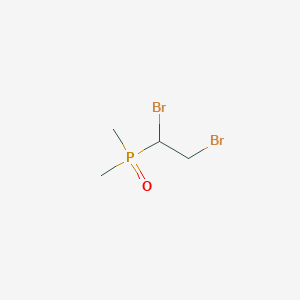

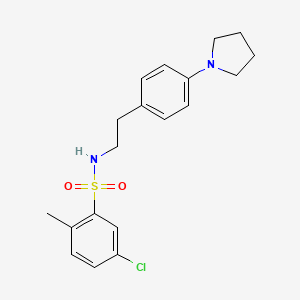

The compound "N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate" is a chemically synthesized molecule that likely exhibits biological activity due to the presence of multiple heterocyclic structures within its framework. Benzothiazole and oxadiazole are two prominent moieties known for their pharmacological importance. The compound's complexity suggests it may have been designed for specific biological interactions, potentially targeting enzymes or receptors within biological systems.

Synthesis Analysis

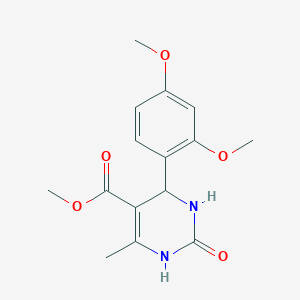

The synthesis of related benzothiazole derivatives has been reported in the literature. For instance, a series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for anti-HIV activity . Another study synthesized hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals by refluxing benzothiazoles with acetic acid . These methods typically involve the acylation of amines and subsequent cyclization reactions to form the desired heterocyclic systems.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in the stability and assembly of these molecules. For example, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen-bonded assemblies that are influenced by the substituents on the benzothiazole moiety . The photophysical properties of these crystals are also affected by the nature of these hydrogen bonds.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including acetylation and cyclization, to form complex structures with potential biological activities. The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involved multiple steps, including esterification, hydrazide formation, and cyclization . These reactions are crucial for constructing the heterocyclic frameworks that confer the desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined through various spectroscopic techniques. The pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined using UV spectroscopy, indicating the acidity constants of these molecules . These properties are essential for understanding the compound's behavior in biological environments.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Several studies have explored the use of similar compounds in antibacterial applications. For instance, Ramalingam et al. (2019) synthesized derivatives of N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, which demonstrated significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Additionally, Rezki (2016) reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, which displayed promising antimicrobial activities (Rezki, 2016).

Anticonvulsant Activities

Nath et al. (2021) explored the synthesis of indoline derivatives, including substituted benzothiazole acetamide, for anticonvulsant applications. Their studies indicated significant anticonvulsant activity in synthesized compounds (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Anticancer Evaluation

The potential use of similar compounds in anticancer applications has been studied extensively. For example, Ravinaik et al. (2021) synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which demonstrated moderate to excellent anticancer activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis and Characterization

The synthesis and structural characterization of similar compounds have been a focus of research. Li Ying-jun (2012) conducted an NMR study of a novel 1,3,4-oxadiazole derivative containing benzimidazole moiety, providing valuable insights into the structural aspects of these compounds (Li Ying-jun, 2012).

Optoelectronic Properties

Camurlu and Guven (2015) investigated the optoelectronic properties of thiazole-based polythiophenes, providing insights into the potential use of these compounds in optoelectronic applications (Camurlu & Guven, 2015).

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S2.C2H2O4/c24-15(20-18-19-12-4-1-2-5-13(12)27-18)10-23-8-11(9-23)17-21-16(22-25-17)14-6-3-7-26-14;3-1(4)2(5)6/h1-7,11H,8-10H2,(H,19,20,24);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTJKUATINSNLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NC2=NC3=CC=CC=C3S2)C4=NC(=NO4)C5=CC=CS5.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010188.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3010189.png)

![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)

![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B3010192.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B3010196.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3010199.png)

![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B3010202.png)

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3010211.png)